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Introduction
AF 647 carboxylic acid and its derivatives are among the most robust and widely used

fluorophores for single-molecule imaging. As a bright and photostable far-red dye, it is an

analog of Alexa Fluor 647 and Cy5, offering excellent performance in demanding applications

such as single-molecule Förster Resonance Energy Transfer (smFRET) and direct Stochastic

Optical Reconstruction Microscopy (dSTORM). Its far-red emission minimizes autofluorescence

from cellular components, enhancing the signal-to-noise ratio, which is critical for detecting

single molecules. This document provides detailed application notes and protocols for the use

of AF 647 carboxylic acid and its derivatives in single-molecule imaging studies.

Key Applications in Single-Molecule Imaging
AF 647 is a versatile dye suitable for a range of single-molecule techniques, primarily due to its

high photon yield, photostability, and distinct blinking properties under specific buffer

conditions.

Single-Molecule FRET (smFRET): AF 647 is commonly used as an acceptor fluorophore in

smFRET pairs, often with a green or orange emitting dye like Alexa Fluor 555 or Cy3B.[1]

This application allows for the real-time measurement of intramolecular distances and

conformational changes in biomolecules, providing insights into protein folding, enzyme

kinetics, and protein-nucleic acid interactions.
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Direct Stochastic Optical Reconstruction Microscopy (dSTORM): The photoswitchable nature

of AF 647 makes it an ideal candidate for dSTORM, a super-resolution imaging technique.[2]

By inducing the dye to "blink" between a fluorescent "on" state and a dark "off" state, the

positions of individual molecules can be determined with nanometer precision, enabling the

reconstruction of images that surpass the diffraction limit of light. AF 647 is considered one of

the best dyes for dSTORM due to its high photon emission per switching event.

Single-Molecule Tracking (SMT): The high brightness and photostability of AF 647 allow for

the tracking of individual molecules in living cells over extended periods. This has been

instrumental in studying the dynamics of membrane receptors, such as the Epidermal

Growth Factor Receptor (EGFR), and their role in signaling pathways.[3]

Quantitative Data Presentation
The performance of AF 647 in single-molecule applications can be quantified by several key

parameters. The following tables summarize representative data from the literature.

Table 1: Performance of AF 647 in dSTORM
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Parameter Reported Value(s)
Biological
System/Context

Reference(s)

Localization Precision 17 nm (FWHM)
In vitro labeled

microtubules
[2]

~31 nm (center-to-

center)

Cross-section of

microtubules in COS-

7 cells

[4]

Photon Count per

Switching Event

High (thousands of

photons)

General dSTORM

applications

High photon yield

Characterization of

dye switching

behavior

[2]

On-Time (Median)
Varies with

illumination intensity

AF647 in OI and WI

imaging buffers
[4]

Duty Cycle Low

Characterization of

dye switching

behavior

[2]

Table 2: AF 647 in Single-Molecule FRET Studies
FRET Pair (Donor-
Acceptor)

Biological System
Measured FRET
Efficiency (E)

Reference(s)

Alexa Fluor 546 -

Alexa Fluor 647

Double-stranded DNA

(10.2 nm separation)

~0.1 (in confocal),

~0.25 (in ZMW)
[5]

Alexa Fluor 546 -

Alexa Fluor 647

Double-stranded DNA

(13.6 nm separation)

< 0.1 (in confocal),

~0.15 (in ZMW)
[5]

Cy3B - Alexa Fluor

647

KirBac1.1 potassium

channel

Distinct populations

observed upon gating
[1]

SS594 - Alexa Fluor

647

EGFR - ATP

interaction

Coincident bursts of

fluorescence

observed

[3]
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Experimental Protocols
Protocol 1: Labeling of Proteins with AF 647 NHS Ester
This protocol describes the labeling of primary amines (e.g., lysine residues) on proteins using

an N-hydroxysuccinimidyl (NHS) ester derivative of AF 647. AF 647 carboxylic acid must first

be activated to its NHS ester form for this reaction.

Materials:

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

AF 647 NHS Ester

Anhydrous Dimethylsulfoxide (DMSO)

Desalting column (e.g., Sephadex G-25)

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)

Procedure:

Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-

10 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris) which will compete for the

NHS ester.

Prepare Dye Stock Solution: Immediately before use, dissolve the AF 647 NHS ester in

DMSO to a concentration of 1-10 mg/mL.

Labeling Reaction: Add a 10-20 fold molar excess of the reactive dye solution to the protein

solution. Mix thoroughly by gentle vortexing.

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, or overnight at

4°C, protected from light.

Purification: Separate the labeled protein from the unreacted dye using a desalting column

equilibrated with your desired storage buffer (e.g., PBS).
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Determination of Degree of Labeling (DOL): The DOL can be calculated by measuring the

absorbance of the conjugate at 280 nm (for the protein) and ~650 nm (for AF 647).

Protocol 2: Labeling of Proteins with AF 647 Maleimide
This protocol is for labeling sulfhydryl groups (e.g., cysteine residues) on proteins.

Materials:

Protein with free cysteine residues in a degassed, thiol-free buffer (e.g., PBS, pH 7.0-7.5)

AF 647 Maleimide

Anhydrous DMSO or DMF

(Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

Desalting column

Procedure:

Prepare Protein Solution: Dissolve the protein in the reaction buffer at 1-10 mg/mL. If

necessary, reduce disulfide bonds by adding a 10-fold molar excess of TCEP and incubating

for 30 minutes at room temperature.

Prepare Dye Stock Solution: Dissolve AF 647 maleimide in DMSO or DMF to a concentration

of 1-10 mg/mL.

Labeling Reaction: Add a 10-20 fold molar excess of the dye solution to the protein solution.

Incubation: Incubate for 2 hours at room temperature or overnight at 4°C, protected from

light.

Purification: Purify the conjugate as described in Protocol 1.

Protocol 3: dSTORM Imaging of AF 647-labeled Samples
Materials:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12373805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


AF 647-labeled sample mounted on a microscope slide

dSTORM imaging buffer: A standard buffer contains an oxygen scavenging system and a

thiol. A common recipe is:

Buffer A: 10 mM Tris (pH 8.0) + 50 mM NaCl

Buffer B: 50 mM Tris (pH 8.0) + 10 mM NaCl + 10% (w/v) glucose

GLOX Solution: 14 mg glucose oxidase and 35 µL catalase solution (20 mg/mL) in 200 µL

of Buffer A

Imaging Buffer: 1 mL of Buffer B + 10 µL of GLOX solution + 10 µL of β-mercaptoethanol

(MEA) or β-mercaptoethanol (BME). The concentration of the thiol may need optimization.

Procedure:

Microscope Setup: Use a total internal reflection fluorescence (TIRF) microscope equipped

with a high-power 640 nm laser for excitation and a sensitive EMCCD or sCMOS camera.

Sample Mounting: Mount the sample and add the freshly prepared dSTORM imaging buffer.

Imaging:

Illuminate the sample with the 640 nm laser at a high power density (e.g., 1-2 kW/cm²).

Acquire a stream of thousands of images (typically 10,000-20,000 frames) at a high frame

rate (e.g., 25-100 Hz).

A low-power 405 nm laser can be used to aid the transition of fluorophores back to the

ground state.

Data Analysis: Process the acquired image stack using localization software (e.g.,

ThunderSTORM, rapidSTORM) to identify and fit the point spread function (PSF) of each

blinking event to determine the precise coordinates of each molecule. Reconstruct the final

super-resolved image from these localizations.
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Visualizations
Experimental Workflow: Protein Labeling for Single-
Molecule Imaging
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Caption: Workflow for labeling proteins with AF 647 derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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